Enzymatic Inhibition: NAMPT Ki Comparison with 2-Mercaptonicotinamide and 2-Chloro-4,6-dimethylnicotinamide
2-Mercapto-4,6-dimethylnicotinamide exhibits potent inhibition of human nicotinamide phosphoribosyltransferase (NAMPT) with a Ki of 82 nM in competitive binding assays [1]. In contrast, 2-mercaptonicotinamide (CAS 50596-67-3, lacking the 4,6-dimethyl groups) shows no detectable NAMPT inhibitory activity (Ki > 10,000 nM) under identical assay conditions [2]. 2-Chloro-4,6-dimethylnicotinamide (CAS 140413-44-1), which replaces the mercapto group with chlorine while retaining the 4,6-dimethyl substitution, also lacks measurable NAMPT inhibition [3].
| Evidence Dimension | NAMPT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 82 nM (competitive inhibition) |
| Comparator Or Baseline | 2-Mercaptonicotinamide: Ki > 10,000 nM; 2-Chloro-4,6-dimethylnicotinamide: no inhibition detected |
| Quantified Difference | >120-fold greater inhibitory potency vs 2-mercaptonicotinamide |
| Conditions | Recombinant human NAMPT enzyme assay; competitive binding measured by spectrophotometry with NAD+ substrate |
Why This Matters
For researchers studying NAD+ biosynthesis pathways or developing NAMPT-targeted inhibitors, procurement of the correct 2-mercapto-4,6-dimethyl analog is essential; substitution with simpler analogs will yield false negatives due to complete loss of target engagement.
- [1] BindingDB. BDBM50439302 CHEMBL2419516: Nicotinamide phosphoribosyltransferase (Human) - Ki = 82 nM. BindingDB Assay Entry. View Source
- [2] BindingDB. NAMPT inhibition screening: 2-Mercaptonicotinamide (CAS 50596-67-3) - no inhibitory activity detected. View Source
- [3] BindingDB. NAMPT inhibition screening: 2-Chloro-4,6-dimethylnicotinamide (CAS 140413-44-1) - no inhibitory activity detected. View Source
